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A detailed guide for researchers and drug development professionals on the clinical

performance of AGI-12026 (Ivosidenib) and other key mIDH inhibitors.

This guide provides a comprehensive meta-analysis of clinical trial data for mutant isocitrate

dehydrogenase (mIDH) inhibitors, with a focus on AGI-12026 (Ivosidenib). It aims to offer an

objective comparison of the performance, efficacy, and safety profiles of key mIDH inhibitors,

including Ivosidenib, Enasidenib, and Olutasidenib, supported by experimental data from

pivotal clinical trials.

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are found in various

hematologic malignancies and solid tumors, including acute myeloid leukemia (AML),

cholangiocarcinoma, and glioma.[1] These mutations lead to the production of the

oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by

disrupting normal cellular differentiation.[1][2] The development of targeted inhibitors against

these mutant enzymes represents a significant advancement in precision oncology.

Quantitative Data Presentation: A Comparative Look
at Efficacy
The following tables summarize key efficacy outcomes from clinical trials of Ivosidenib,

Enasidenib, and Olutasidenib in patients with relapsed or refractory (R/R) and newly diagnosed

AML.
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Table 1: Comparative Efficacy of mIDH Inhibitors in Relapsed/Refractory Acute Myeloid

Leukemia (R/R AML)

Therapy
Target
Population

Trial/Study
Overall
Response
Rate (ORR)

Complete
Remission
(CR) Rate

Median
Overall
Survival
(OS)

Ivosidenib

(AGI-12026)

R/R AML with

IDH1

mutation

AG120-C-001

(Phase I/II)
41.6% 30.4% 9.3 months[2]

Enasidenib

R/R AML with

IDH2

mutation

AG221-C-001

(Phase I/II)
40.3%[2][3] 19.3%[2][3]

9.3 months[2]

[3]

Olutasidenib

R/R AML with

IDH1

mutation

Study 2102-

HEM-101

(Phase II)

48%[4]
35% (CR +

CRh)[5]

32.7 months

(for

responders)

[4]

Note: Data is compiled from different studies and not from head-to-head trials. Patient

populations and prior treatments may vary, affecting direct comparability.

Table 2: Efficacy of Ivosidenib in Combination Therapy for Newly Diagnosed Acute Myeloid

Leukemia (ND AML)
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Therapy
Target
Population

Trial/Study

Median
Overall
Survival
(OS)

Event-Free
Survival
(EFS) at 12
months

Complete
Remission
(CR) Rate

Ivosidenib +

Azacitidine

ND AML with

IDH1

mutation

(ineligible for

intensive

chemotherap

y)

AGILE

(Phase III)

24.0

months[6][7]
37%[6] 47%[7]

Placebo +

Azacitidine

ND AML with

IDH1

mutation

(ineligible for

intensive

chemotherap

y)

AGILE

(Phase III)

7.9 months[6]

[7]
12%[6] 15%[7]

Experimental Protocols and Methodologies
The clinical trials cited in this guide followed rigorous protocols to ensure patient safety and

data integrity. Below is a generalized overview of the methodologies employed in these key

studies.

A. Study Design and Patient Population:

Phase I/II, Multicenter, Open-Label Studies (e.g., AG120-C-001, AG221-C-001): These trials

typically involved a dose-escalation phase to determine the maximum tolerated dose (MTD),

followed by an expansion phase at the recommended dose.[2] Eligible patients were adults

with advanced hematologic malignancies harboring IDH1 or IDH2 mutations who had

relapsed or were refractory to standard therapies.[2]

Phase III, Randomized, Double-Blind, Placebo-Controlled Study (e.g., AGILE): This study

design is the gold standard for evaluating the efficacy of a new treatment.[8][9] Patients with
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previously untreated mIDH1 AML who were not candidates for intensive chemotherapy were

randomized to receive either the mIDH inhibitor in combination with a standard care agent

(like azacitidine) or a placebo with the standard care agent.[8][9]

B. Key Inclusion and Exclusion Criteria:

Inclusion: Patients were required to have a confirmed IDH1 or IDH2 mutation, adequate

organ function, and an ECOG performance status typically between 0 and 2.[8][10]

Exclusion: Common exclusion criteria included prior treatment with an mIDH inhibitor,

significant cardiovascular conditions, and active, uncontrolled infections.[8]

C. Treatment Regimens:

Ivosidenib (AGI-12026): Administered orally at a dose of 500 mg once daily in 28-day cycles.

[2][8]

Enasidenib: Administered orally at a dose of 100 mg once daily in 28-day cycles.[11]

Olutasidenib: Administered orally at a dose of 150 mg twice daily.[4]

Combination Therapy (Ivosidenib + Azacitidine): Ivosidenib 500 mg was given orally once

daily in combination with azacitidine 75 mg/m² administered subcutaneously or intravenously

for 7 days in 28-day cycles.[8]

D. Efficacy Endpoints:

Primary Endpoints: Often included overall survival (OS) or event-free survival (EFS).[8] In

Phase I/II studies, the primary endpoint could also be the determination of the MTD.[10]

Secondary Endpoints: Typically included overall response rate (ORR), complete remission

(CR) rate, duration of response (DoR), and safety/tolerability.[2][12]
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To further elucidate the mechanism of action and the clinical trial process, the following

diagrams are provided.
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Caption: Mechanism of action of mIDH inhibitors in cancer cells.
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Caption: A typical workflow for an mIDH inhibitor clinical trial.
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In conclusion, the development of mIDH inhibitors like Ivosidenib (AGI-12026) has provided a

valuable therapeutic option for patients with IDH-mutant cancers. The clinical data

demonstrates significant efficacy, particularly in AML, with a manageable safety profile.

Ongoing research and clinical trials continue to explore the full potential of these targeted

therapies, both as monotherapy and in combination with other agents, across a spectrum of

malignancies.
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[https://www.benchchem.com/product/b15574180#meta-analysis-of-midh-inhibitor-studies-
including-agi-12026]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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